Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a sulfonyl-linked piperazine moiety and aromatic groups. Its structure includes:
- Thiophene-2-carboxylate backbone: Provides a planar, electron-rich heterocyclic system.
- 4-Methylphenyl substituent: A lipophilic para-methylphenyl group at position 4 of the thiophene ring.
Properties
IUPAC Name |
methyl 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S2/c1-16-6-8-17(9-7-16)20-15-31-21(23(27)30-2)22(20)32(28,29)26-12-10-25(11-13-26)19-5-3-4-18(24)14-19/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKBITUGJPDKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif found in this compound, is commonly found in pharmaceuticals and can modulate the pharmacokinetic properties of a drug substance. Piperazine can be found in biologically active compounds for a variety of disease states.
Biological Activity
Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C23H23ClN2O4S2 and a molecular weight of 491.02 g/mol. It features a thiophene ring, which is known for its diverse biological properties, and a piperazine moiety that enhances pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN2O4S2 |
| Molecular Weight | 491.02 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound can be attributed to its structural components:
- Piperazine Ring : This motif is commonly found in various pharmaceuticals and is known to modulate pharmacokinetic properties. It may interact with neurotransmitter receptors, influencing central nervous system activity.
- Thiophene System : Thiophenes are recognized for their antibacterial, antifungal, anticancer, and anti-inflammatory activities. The presence of the thiophene ring suggests potential interactions with multiple biological targets.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study on related thiophene compounds demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiophene-containing compounds has been extensively studied. In vitro evaluations revealed that similar compounds exhibited cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Studies
- Antitubercular Activity : A series of piperazine derivatives were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. Some compounds displayed IC50 values ranging from 1.35 to 2.18 µM, indicating strong antitubercular activity .
- Neuropharmacological Effects : Piperazine derivatives have been shown to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound is likely influenced by its piperazine structure, which typically enhances solubility and bioavailability. Studies on similar compounds indicate that they may exhibit favorable absorption characteristics and metabolic stability.
Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that related thiophene compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiophene-containing compounds has been extensively studied. In vitro evaluations have revealed that similar compounds exhibit cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) cells. Mechanisms often involve the induction of apoptosis and cell cycle arrest .
Target of Action
The compound's piperazine structure is commonly found in pharmaceuticals and can modulate the pharmacokinetic properties of drug substances. It suggests potential interactions with neurotransmitter receptors, influencing central nervous system activity .
Mode of Action
The presence of the piperazine ring indicates that it may interact with targets similarly to other piperazine-containing compounds, enhancing its therapeutic efficacy .
Antitubercular Activity
A series of piperazine derivatives were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. Some compounds displayed IC50 values ranging from 1.35 to 2.18 µM, indicating strong antitubercular activity .
Neuropharmacological Effects
Piperazine derivatives have been shown to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease . This highlights the compound's relevance in addressing cognitive impairments associated with aging.
Pharmacokinetics
The pharmacokinetic profile of this compound is likely influenced by its piperazine structure, which typically enhances solubility and bioavailability. Studies on similar compounds indicate favorable absorption characteristics and metabolic stability .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : The 3-chlorophenyl group in the target compound may balance lipophilicity and electronic effects, but direct pharmacological data are needed.
- Synthetic Feasibility : High yields in triazole-thione derivatives () suggest that piperazine sulfonyl compounds could benefit from similar methodologies .
Q & A
Q. What are the key steps in synthesizing Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate?
The synthesis involves multi-step organic reactions, including:
- Sulfonylation : Reacting 3-chlorophenylpiperazine with a sulfonyl chloride derivative to form the sulfonamide intermediate.
- Thiophene functionalization : Coupling the sulfonylated piperazine with a substituted thiophene carboxylate precursor.
- Esterification : Introducing the methyl carboxylate group via reaction with methanol under acidic conditions.
Critical parameters include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C for sulfonylation), and purification via column chromatography. Structural confirmation requires NMR and mass spectrometry .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and purity (e.g., aromatic proton integration at δ 7.2–8.1 ppm for chlorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 491.02) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or sulfonyl-piperazine bonding geometry, though limited by crystal formation challenges .
Q. What are the solubility and stability considerations for this compound?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility can be enhanced via co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Sensitive to light and moisture due to the sulfonyl group. Store at –20°C under inert gas (argon) with desiccants .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Design of Experiments (DOE) : Systematically vary reaction parameters (e.g., molar ratios, solvents, catalysts). For example, increasing sulfonyl chloride equivalents (1.2–1.5 eq.) improves intermediate yield by 15–20% .
- In-line Monitoring : Use FTIR or HPLC to track reaction progress and minimize side products (e.g., over-sulfonylation).
- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity fractions (>98%) .
Q. What strategies resolve contradictions in reported biological activity data?
- Purity Verification : Confirm batch-to-batch consistency via LC-MS and elemental analysis. Impurities (e.g., unreacted piperazine) may falsely modulate receptor binding .
- Structural Analog Comparison : Compare activity with derivatives (e.g., replacing 3-chlorophenyl with 4-chlorophenyl). Evidence shows substituent position alters serotonin receptor affinity by 10-fold .
- Orthogonal Assays : Validate target engagement using radioligand binding (e.g., -ketanserin for 5-HT) and functional assays (calcium flux) to distinguish antagonism vs. inverse agonism .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina to predict binding poses in dopamine D or serotonin 5-HT receptors. Focus on sulfonyl-piperazine interactions with Asp3.32 residues .
- QSAR Models : Train regression models on logP, polar surface area, and piperazine torsion angles to predict blood-brain barrier permeability .
- MD Simulations : Simulate ligand-receptor complexes (GROMACS) to assess stability of hydrogen bonds between the sulfonyl group and Lys5.42 .
Q. What methods address discrepancies in crystallographic vs. spectroscopic structural data?
Q. How can metabolic stability be improved for in vivo studies?
- Prodrug Design : Replace the methyl ester with ethyl or tert-butyl esters to reduce esterase-mediated hydrolysis.
- Isotope Labeling : Synthesize -labeled analogs for mass balance studies in rodent hepatocytes .
- CYP Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation) and guide fluorination at vulnerable positions .
Methodological Tables
Q. Table 1: Key Synthetic Parameters and Yields
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | DCM | 0–5 | EtN | 65–70 |
| Thiophene Coupling | THF | 25 | Pd(PPh) | 50–55 |
| Esterification | MeOH | Reflux | HSO | 85–90 |
Q. Table 2: Biological Activity Comparison with Structural Analogs
| Compound Modification | 5-HT IC (nM) | D IC (nM) |
|---|---|---|
| 3-Chlorophenyl (Parent) | 12.3 ± 1.2 | 245 ± 18 |
| 4-Chlorophenyl Derivative | 8.7 ± 0.9 | 310 ± 22 |
| 3-Fluorophenyl Derivative | 18.5 ± 2.1 | 198 ± 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
